

ODM-203: A Technical Guide to its FGFR and VEGFR Inhibition Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

ODM-203 is a novel, orally administered small molecule inhibitor that demonstrates potent and equipotent inhibitory activity against both Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs). Alterations in these signaling pathways are critical drivers in the pathogenesis of various cancers, promoting tumor growth, proliferation, and angiogenesis. **ODM-203**'s dual inhibitory action presents a promising therapeutic strategy for cancers dependent on these pathways. This technical guide provides an in-depth overview of the inhibition profile of **ODM-203**, including detailed quantitative data, experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Inhibition Profile

The inhibitory activity of **ODM-203** has been characterized in both biochemical and cellular assays, demonstrating its potency in the low nanomolar range.

Biochemical Assay Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **ODM-203** against recombinant FGFR and VEGFR kinases. These in vitro assays directly measure the ability of the compound to inhibit the enzymatic activity of the purified kinases.



Kinase Target	ODM-203 IC50 (nM)
FGFR1	11
FGFR2	16
FGFR3	6
FGFR4	35
VEGFR1	26
VEGFR2	9
VEGFR3	5

Data sourced from biochemical radiometric assays.

Cellular Assay Data

Cellular assays provide insight into the compound's activity in a more complex biological environment. The following tables detail the IC50 values of **ODM-203** in inhibiting FGFR-dependent cancer cell proliferation and VEGFR-mediated angiogenesis.

Table 2: Inhibition of FGFR-Dependent Cell Proliferation

Cell Line	FGFR Aberration	ODM-203 IC50 (nM)
H1581	FGFR1 Amplification	104
SNU16	FGFR2 Amplification	~50-150
RT4	FGFR3 Fusion	192

These assays measure the concentration of **ODM-203** required to reduce the proliferation of cancer cell lines that are dependent on FGFR signaling.

Table 3: Inhibition of VEGFR-Mediated Angiogenesis



Assay	Cell Type	ODM-203 IC50 (nM)
VEGF-Induced Tube Formation	HUVEC	33

This assay assesses the ability of **ODM-203** to inhibit the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis stimulated by VEGF.

Experimental Protocols

This section outlines the general methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

- Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant kinase (e.g., FGFR1, VEGFR2), a suitable substrate (e.g., a synthetic peptide), and ATP radiolabeled with y-32P or y-33P.
- Compound Incubation: ODM-203 at various concentrations is added to the reaction mixture.
 A control reaction without the inhibitor is also prepared.
- Kinase Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of a metal cofactor (e.g., MgCl₂) and incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
- Reaction Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the remaining radiolabeled ATP. This is often achieved by spotting the reaction mixture onto a phosphocellulose paper, which binds the peptide substrate.
- Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter or a phosphorimager.



• IC50 Determination: The percentage of kinase inhibition at each **ODM-203** concentration is calculated relative to the control. The IC50 value is then determined by plotting the inhibition data against the compound concentration and fitting the data to a dose-response curve.

FGFR-Dependent Cell Proliferation Assay

This assay measures the effect of a compound on the growth of cancer cells that rely on FGFR signaling.

- Cell Seeding: FGFR-dependent cancer cell lines (e.g., H1581, SNU16, RT4) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with a serial dilution of ODM-203. Control wells
 receive the vehicle (e.g., DMSO) only.
- Incubation: The plates are incubated for a period of 72 to 96 hours to allow for cell proliferation.
- Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay. These assays measure metabolic activity, which is proportional to the number of viable cells.
- IC50 Calculation: The cell viability data is normalized to the control wells, and the IC50 value is calculated by plotting the percentage of growth inhibition against the concentration of ODM-203.

VEGFR-Induced Endothelial Cell Tube Formation Assay

This assay models the later stages of angiogenesis in vitro.

- Matrix Coating: The wells of a 96-well plate are coated with a basement membrane extract (e.g., Matrigel) and allowed to solidify.
- Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the matrix-coated wells in the presence of a pro-angiogenic factor, typically VEGF.
- Compound Treatment: **ODM-203** is added to the wells at various concentrations.

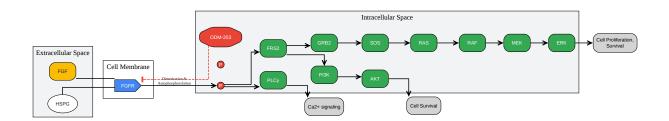


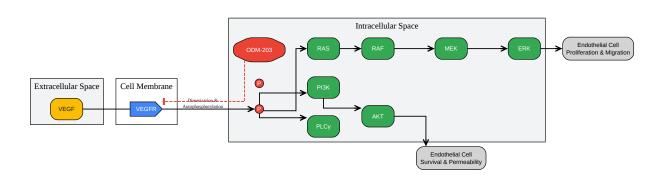
- Incubation: The plate is incubated for several hours (typically 4-18 hours) to allow the endothelial cells to form capillary-like tubular structures.
- Visualization and Quantification: The formation of tubes is visualized using a microscope.
 The extent of tube formation (e.g., total tube length, number of junctions) is quantified using image analysis software.
- IC50 Determination: The percentage of inhibition of tube formation is calculated for each concentration of **ODM-203** relative to the VEGF-stimulated control. The IC50 value is then determined from the resulting dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

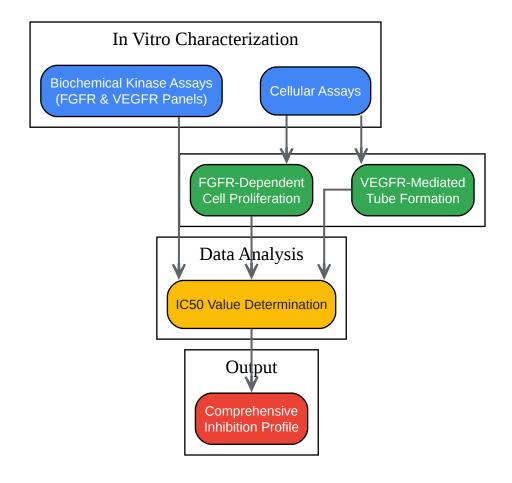
The following diagrams, generated using the DOT language, illustrate the signaling pathways inhibited by **ODM-203** and a typical experimental workflow for its characterization.











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To cite this document: BenchChem. [ODM-203: A Technical Guide to its FGFR and VEGFR Inhibition Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609718#odm-203-fgfr-and-vegfr-inhibition-profile]

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